3-(3-Chloropropyl)-5-methyl-1H-pyrazole
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Overview
Description
3-(3-Chloropropyl)-5-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chloropropyl group at position 3 and a methyl group at position 5 on the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropropyl)-5-methyl-1H-pyrazole typically involves the reaction of 3-chloropropylamine with 3-methyl-1H-pyrazole-5-carboxylic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloropropyl)-5-methyl-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the pyrazole ring or the chloropropyl group can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted pyrazoles, while oxidation can produce pyrazole oxides.
Scientific Research Applications
3-(3-Chloropropyl)-5-methyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Chloropropyl)-5-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrazole ring may also interact with various receptors or enzymes, modulating their function and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloropropyl)-1H-pyrazole
- 3-(3-Chloropropyl)-4-methyl-1H-pyrazole
- 3-(3-Chloropropyl)-5-phenyl-1H-pyrazole
Uniqueness
3-(3-Chloropropyl)-5-methyl-1H-pyrazole is unique due to the specific positioning of the chloropropyl and methyl groups on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H11ClN2 |
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Molecular Weight |
158.63 g/mol |
IUPAC Name |
3-(3-chloropropyl)-5-methyl-1H-pyrazole |
InChI |
InChI=1S/C7H11ClN2/c1-6-5-7(10-9-6)3-2-4-8/h5H,2-4H2,1H3,(H,9,10) |
InChI Key |
BMOUNOMPFWIVMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)CCCCl |
Origin of Product |
United States |
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